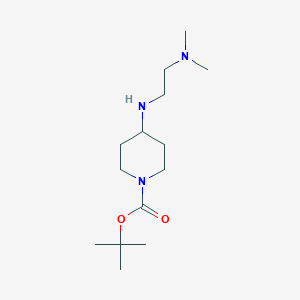

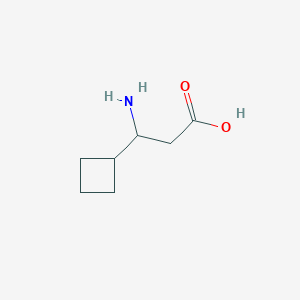

3-Amino-3-cyclobutylpropanoic acid

概要

説明

3-Amino-3-cyclobutylpropanoic acid is an alanine derivative . It is a type of amino acid derivative that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of amino acids, including this compound, can be achieved through various methods. One common method is the amidomalonate synthesis, which involves the abstraction of a proton from the alpha carbon, followed by alkylation with an alkyl halide . Another method involves the reductive amination of an α‑keto acid .

Molecular Structure Analysis

Amino acids, including this compound, contain an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon (the one directly bonded to the carboxyl functional group). Therefore, amino acids are commonly called alpha-amino acids .

Chemical Reactions Analysis

Amino acids, including this compound, can undergo various chemical reactions. For instance, they can be analyzed using high-performance liquid chromatography (HPLC), which can provide information about their composition and structure . They can also undergo protodeboronation, a reaction that involves the removal of a boron atom from an organic compound .

Physical And Chemical Properties Analysis

Amino acids, including this compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to their ionic property. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

科学的研究の応用

Synthesis and Chemical Behavior

The synthesis of cyclic β-amino acids, including structures related to 3-Amino-3-cyclobutylpropanoic acid, has been extensively studied due to their significance in drug research. Metathesis reactions, such as ring-closing (RCM), ring-opening (ROM), and cross metathesis (CM), are commonly employed for accessing alicyclic β-amino acids and their densely functionalized derivatives. These methodologies offer versatile, robust, and efficient routes for the synthesis of these compounds, highlighting their potential in medicinal chemistry (Kiss et al., 2018).

Biological Activities and Applications

The biological activities of amino acids and their derivatives have been the subject of extensive research, revealing their potential in various biomedical applications. For instance, the interaction of amino acids with primary groups forms the basis for the ninhydrin reaction, a cornerstone analytical technique in agricultural, biomedical, and nutritional sciences. This reaction's versatility underscores the central role of amino acids in bioanalytical methodologies and their potential for new applications (Friedman, 2004).

Advanced Materials and Polymers

The development of highly branched polymers based on poly(amino acid)s, such as lysine, glutamic acid, and aspartic acid, for biomedical applications, has been explored. These polymers, due to their biocompatibility, biodegradability, and metabolizable degradation products, are considered promising materials for drug and gene delivery systems. Research on dendrimers, dendrigrafts, and hyperbranched polymers provides insights into their synthesis, functionalization, and application in nanomedicine, showcasing the innovative uses of amino acid-based materials in healthcare (Thompson & Scholz, 2021).

Analytical Techniques and Sensors

In the realm of analytical chemistry, amino acids serve as critical components in the development of sensors and biosensors. Recent advancements have leveraged the unique properties of amino acids for the construction of electrochemical sensors and biosensors, targeting the detection of phenylalanine, tyrosine, and tryptophan. These developments underscore the importance of amino acids in analytical methodologies, offering new tools for the quality control of medicines and the monitoring of diseases associated with these amino acids (Dinu & Apetrei, 2022).

作用機序

While the specific mechanism of action for 3-Amino-3-cyclobutylpropanoic acid is not explicitly mentioned in the search results, it’s worth noting that amino acids and their derivatives are known to influence various biological processes. For example, they can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .

将来の方向性

The use of non-canonical amino acids (ncAAs), such as 3-Amino-3-cyclobutylpropanoic acid, is expanding into new application areas where spatial and temporal analysis of proteome dynamics and engineering new chemistries and new function into proteins are desired . The emergence of heterologous synthesis for ncAAs is also a promising development .

特性

IUPAC Name |

3-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTGHCWCUCSXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。